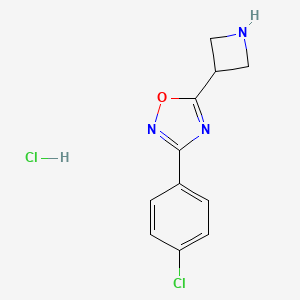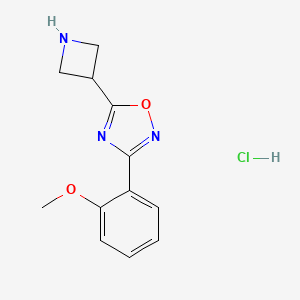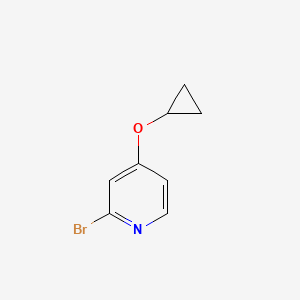
2-Bromo-4-cyclopropoxypyridine
Overview
Description
2-Bromo-4-cyclopropoxypyridine is a chemical compound with the CAS Number: 1243394-76-4 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 2-bromo-4-(cyclopropyloxy)pyridine . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-cyclopropoxypyridine is 1S/C8H8BrNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-4-cyclopropoxypyridine is a solid or liquid or lump in its physical form . It is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Bioactivity
The compound 2-Bromo-4-cyclopropoxypyridine serves as a precursor in various chemical syntheses, particularly in the creation of pyridine-based derivatives with potential biological activities. For instance, it can be utilized in the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, which have been investigated for their biological properties. Preliminary tests have shown that certain derivatives exhibit significant herbicidal and fungicidal activities (Tian et al., 2009). This indicates the compound's utility in the development of new agrochemicals.
Quantum Mechanical Investigations and Biological Activities
2-Bromo-4-cyclopropoxypyridine has also been used as a starting material in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have been subjected to quantum mechanical investigations to predict their reactivity and possible applications. Notably, some of these compounds have shown promising biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting their potential in medicinal chemistry (Ahmad et al., 2017).
Spectroscopic and Density Functional Theory Studies
The compound's derivatives have been extensively studied through spectroscopic methods and density functional theory (DFT) to understand their structural and electronic properties. These studies provide insights into the non-linear optical (NLO) properties of pyridine derivatives, contributing to the development of materials with potential applications in optical technologies (Vural & Kara, 2017).
Antimicrobial Activity
Moreover, 2-Bromo-4-cyclopropoxypyridine has been employed in synthesizing cyanopyridine derivatives, which were found to possess significant antimicrobial activities against various bacteria. These findings underscore the compound's relevance in synthesizing new antimicrobial agents to combat resistant microbial strains (Bogdanowicz et al., 2013).
Safety and Hazards
The safety information for 2-Bromo-4-cyclopropoxypyridine indicates that it is classified under GHS06, with the signal word "Danger" . The hazard statements include H301-H311-H331, which refer to toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-bromo-4-cyclopropyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEUNZKZNJJOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



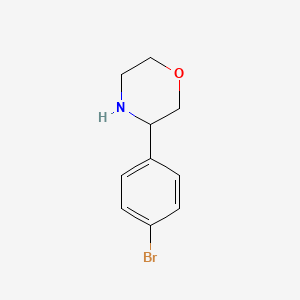
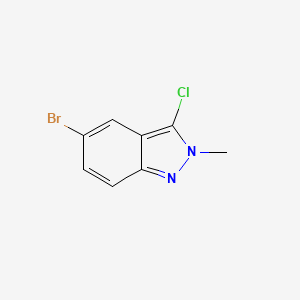
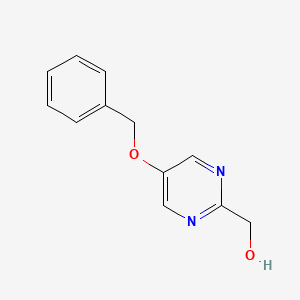

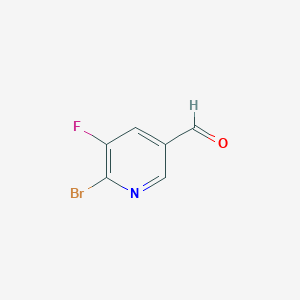






![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)
